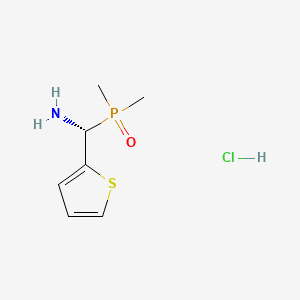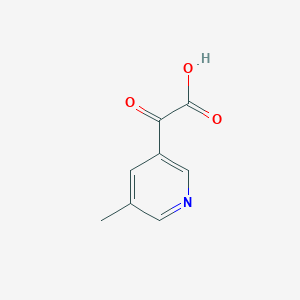
2-(5-Methylpyridin-3-yl)-2-oxoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methylpyridin-3-yl)-2-oxoacetic acid is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 5-position and an oxoacetic acid moiety at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-3-yl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses halopyridines as starting materials, which undergo metalation with organolithium or organomagnesium reagents, followed by reaction with boronic acids or esters .
Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. This approach is advantageous due to its high selectivity and efficiency .
Industrial Production Methods
Industrial production of this compound often employs large-scale palladium-catalyzed cross-coupling reactions due to their scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(5-Methylpyridin-3-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 2-(5-Methylpyridin-3-yl)-2-hydroxyacetic acid.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: 2-(5-Methylpyridin-3-yl)-2-hydroxyacetic acid.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学研究应用
2-(5-Methylpyridin-3-yl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of 2-(5-Methylpyridin-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The oxoacetic acid moiety can act as a chelating agent, binding to metal ions and influencing enzymatic activities. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to biological targets .
相似化合物的比较
Similar Compounds
2-(5-Methylpyridin-3-yl)-2-hydroxyacetic acid: A reduced form of the compound with a hydroxyl group instead of an oxo group.
5-Methylpyridine-3-carboxylic acid: Lacks the oxoacetic acid moiety but retains the methyl-substituted pyridine ring.
2-(5-Methylpyridin-3-yl)-2-oxoacetamide: An amide derivative with similar structural features.
Uniqueness
2-(5-Methylpyridin-3-yl)-2-oxoacetic acid is unique due to its combination of a pyridine ring and an oxoacetic acid moiety, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC 名称 |
2-(5-methylpyridin-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H7NO3/c1-5-2-6(4-9-3-5)7(10)8(11)12/h2-4H,1H3,(H,11,12) |
InChI 键 |
OUJYFCAPBPAVNI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1)C(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


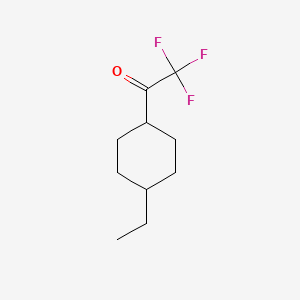
![Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15322524.png)
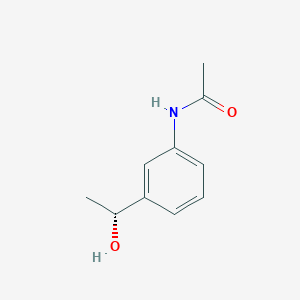

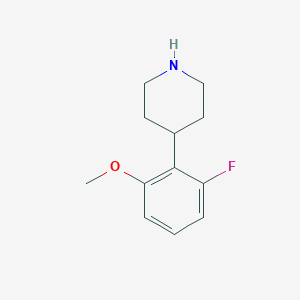
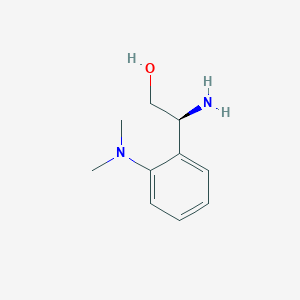
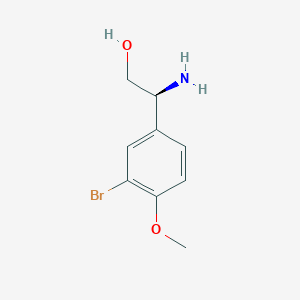
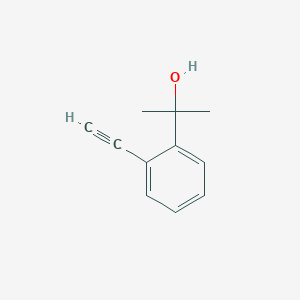

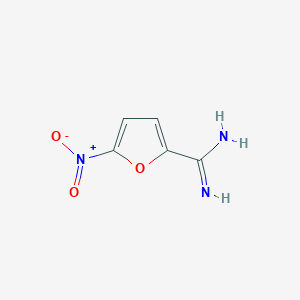
![[1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
![(1-(Benzo[b]thiophen-3-ylmethyl)cyclopropyl)methanamine](/img/structure/B15322581.png)
